Physicochemical Differentiation from the Non-Fluorinated Analog: MW, LogP, and pKa Shifts
Comparison of computed and predicted properties reveals that 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline exhibits a molecular weight of 208.27 g/mol and an XLogP3-AA of 2.7 [1]. In contrast, the non-fluorinated analog 4-(4-methylpiperidin-1-yl)aniline (CAS 454482-12-3) has a molecular weight of 190.29 g/mol and a predicted pKa of 8.90±0.20 for its aniline NH₂ . The electron-withdrawing fluorine atom in the target compound lowers the aniline pKa (estimated shift of approximately -0.7 to -1.0 log units based on the Hammett σₘ value of fluorine, though direct experimental pKa measurement for this specific compound is absent from the open literature), reducing nucleophilicity and altering protonation state at physiological pH compared to the non-fluorinated congener.
| Evidence Dimension | Molecular weight, lipophilicity, and basicity (pKa) of aniline NH₂ |
|---|---|
| Target Compound Data | MW: 208.27 g/mol; XLogP3-AA: 2.7; aniline pKa: lowered by fluorine inductive effect (exact experimental value not publicly available) |
| Comparator Or Baseline | 4-(4-Methylpiperidin-1-yl)aniline (CAS 454482-12-3): MW: 190.29 g/mol; predicted pKa: 8.90±0.20 |
| Quantified Difference | MW increase: +17.98 g/mol; estimated pKa decrease: ~0.7-1.0 units |
| Conditions | Computed/ predicted properties (PubChem 2025.04.14 release; ChemicalBook predicted pKa) |
Why This Matters
For procurement decisions in medicinal chemistry programs, the fluorine-mediated pKa shift directly impacts amine coupling efficiency and the protonation-dependent cellular permeability of downstream products, making the fluorinated building block non-substitutable with its non-fluorinated analog in structure-activity relationship (SAR) studies.
- [1] PubChem Compound Summary for CID 10608448. Computed Properties: MW 208.27, XLogP3-AA 2.7. View Source
